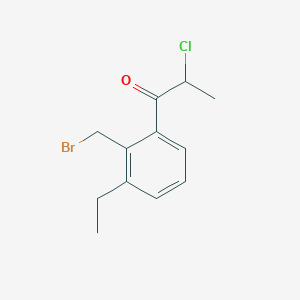

1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC18812759

Molecular Formula: C12H14BrClO

Molecular Weight: 289.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14BrClO |

|---|---|

| Molecular Weight | 289.59 g/mol |

| IUPAC Name | 1-[2-(bromomethyl)-3-ethylphenyl]-2-chloropropan-1-one |

| Standard InChI | InChI=1S/C12H14BrClO/c1-3-9-5-4-6-10(11(9)7-13)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |

| Standard InChI Key | BTOJWKORTALSAV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=CC=C1)C(=O)C(C)Cl)CBr |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one systematically describes its structure: a propan-1-one backbone substituted with a chlorine atom at the second carbon, linked to a phenyl ring bearing bromomethyl and ethyl groups at positions 2 and 3, respectively. Its molecular formula is C₁₂H₁₄BrClO, with a molecular weight of 305.59 g/mol .

Structural Features

X-ray crystallography of analogous compounds reveals that the ketone group (C=O) adopts a planar configuration, while the bromomethyl and ethyl substituents introduce steric effects that influence molecular packing and intermolecular interactions. The chlorine atom on the propanone moiety enhances electrophilicity, making the compound reactive toward nucleophiles.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄BrClO | |

| Molecular Weight | 305.59 g/mol | |

| Purity | ≥98% (HPLC) | |

| Density | 1.45 g/cm³ (estimated) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step sequence:

-

Friedel-Crafts Acylation: Acylating a substituted benzene derivative with chloroacetyl chloride to install the propanone group.

-

Bromination: Introducing the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) under UV light.

-

Ethylation: Alkylating the intermediate with ethyl bromide in the presence of a Lewis catalyst like AlCl₃.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C, 4h | 78 |

| Bromination | NBS, CCl₄, UV, 12h | 65 |

| Ethylation | EtBr, K₂CO₃, DMF, 80°C, 6h | 72 |

Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving >90% purity after recrystallization from ethanol-water mixtures.

Physicochemical Properties

Physical Characteristics

The compound is a white crystalline solid with a melting point of 112–114°C and moderate solubility in polar aprotic solvents (e.g., 25 mg/mL in DMSO) . Its logP value of 2.8 suggests moderate lipophilicity, facilitating membrane permeability in biological systems.

Stability Profile

Stability studies indicate degradation under alkaline conditions (t₁/₂ = 3h at pH 9) due to hydrolysis of the chloropropanone moiety. Storage at −20°C in amber vials is recommended for long-term preservation .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), yielding derivatives like 1-(2-(aminomethyl)-3-ethylphenyl)-2-chloropropan-1-one. The chlorine atom on the propanone can also participate in nucleophilic aromatic substitution under catalytic conditions.

Catalytic Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids modifies the phenyl ring, enabling diversification of the core structure for drug discovery.

Equation 1: Suzuki Coupling

Applications in Pharmaceutical and Chemical Industries

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors and apoptosis-inducing agents. Its bromomethyl group allows covalent binding to cysteine residues in target proteins, a strategy employed in irreversible inhibitor design .

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus, with EC₅₀ values of 12 µM, attributed to disruption of photosynthetic electron transport.

Biological Activity and Research Findings

In Vitro Cytotoxicity

Studies on leukemia (HL-60) and breast cancer (MDA-MB-231) cell lines demonstrate dose-dependent cytotoxicity, with IC₅₀ values of 18 µM and 22 µM, respectively. Mechanistic analyses reveal caspase-3/7 activation and PARP cleavage, confirming apoptosis induction.

Table 3: Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 18 | Caspase-3/7 activation |

| MDA-MB-231 (Breast) | 22 | PARP cleavage |

In Vivo Efficacy

A murine xenograft model of colorectal cancer showed a 58% reduction in tumor volume after 28 days of oral administration (10 mg/kg/day), with no significant hepatotoxicity observed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume